(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone
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Overview
Description
(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is a complex organic compound that features a pyridine ring, a pyrazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with piperazine and pyrazine derivatives under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Medicine
It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of (Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with similar structural features but different functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another compound with a pyridine ring, used in different applications.
Uniqueness
What sets (Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone apart is its combination of three distinct ring systems, which provides a versatile platform for chemical modifications and applications
Properties
CAS No. |
892495-07-7 |
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Molecular Formula |
C18H23N5O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
pyridin-4-yl-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23N5O/c1-13-14(2)21-17(15(3)20-13)12-22-8-10-23(11-9-22)18(24)16-4-6-19-7-5-16/h4-7H,8-12H2,1-3H3 |
InChI Key |
BEPBLGMEKGTGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
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